An In-depth Technical Guide to 1-(1-methyl-1H-imidazol-4-yl)ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(1-methyl-1H-imidazol-4-yl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-methyl-1H-imidazol-4-yl)ethanone, a substituted imidazole, represents a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, reactivity, and potential applications. By synthesizing information from established chemical principles and available literature on related compounds, this document serves as a vital resource for researchers engaged in the synthesis and utilization of this versatile molecule.
Introduction
The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of a methyl group on the nitrogen and an acetyl group on the carbon backbone, as in 1-(1-methyl-1H-imidazol-4-yl)ethanone, modulates the molecule's polarity, reactivity, and steric profile, offering a tunable platform for the development of novel therapeutic agents and functional materials. Imidazole derivatives have demonstrated a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. This guide will delve into the specific characteristics of the 1-methyl-4-acetyl substituted isomer, providing a foundational understanding for its application in research and development.
Physicochemical Properties
The physicochemical properties of 1-(1-methyl-1H-imidazol-4-yl)ethanone are crucial for its handling, formulation, and biological interactions. While experimental data for this specific isomer is not extensively published, we can infer its properties based on its constituent functional groups and related known compounds.
Table 1: Physicochemical Properties of 1-(1-methyl-1H-imidazol-4-yl)ethanone and Related Compounds
| Property | 1-(1-methyl-1H-imidazol-4-yl)ethanone (Predicted/Inferred) | 4-Acetylimidazole[1] | 1-Methylimidazole[2] |
| Molecular Formula | C₆H₈N₂O | C₅H₆N₂O | C₄H₆N₂ |
| Molecular Weight | 124.14 g/mol | 110.11 g/mol | 82.10 g/mol |
| Appearance | Likely a solid at room temperature | White to off-white solid | Colorless to yellow liquid |
| Melting Point | Not available | 138-142 °C | -60 °C |
| Boiling Point | Not available | Decomposes | 198 °C |
| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. | Soluble in water, ethanol, and methanol. | Miscible with water. |
| pKa | The imidazole ring will have a pKa around 7, influenced by the electron-withdrawing acetyl group. | ~6.9 | ~7.4 |
Synthesis of 1-(1-methyl-1H-imidazol-4-yl)ethanone
A logical and efficient synthetic route to 1-(1-methyl-1H-imidazol-4-yl)ethanone involves a two-step process: the synthesis of the precursor 4-acetylimidazole, followed by its regioselective methylation.
Synthesis of 4-Acetylimidazole
The synthesis of 4-acetylimidazole can be achieved through the condensation of an appropriate C3 synthon with an amidine source, or via the functionalization of a pre-formed imidazole ring. A patented method describes the synthesis from imidazole-4-carboxylic acid.
Workflow for the Synthesis of 4-Acetylimidazole:
Caption: Synthetic pathway to 4-acetylimidazole from imidazole-4-carboxylic acid.
Experimental Protocol: Synthesis of 4-Acetylimidazole (Adapted from patent literature)
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Esterification: Imidazole-4-carboxylic acid is suspended in ethanol. Dry hydrogen chloride gas is bubbled through the mixture, which is then refluxed to yield ethyl imidazole-4-carboxylate.
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Condensation and Decarboxylation: The resulting ester is then subjected to a condensation reaction with ethyl acetate in the presence of a strong base like sodium hydride. Subsequent acidic hydrolysis and decarboxylation of the intermediate affords 4-acetylimidazole.
Methylation of 4-Acetylimidazole
The methylation of 4-acetylimidazole presents a challenge in regioselectivity, as methylation can occur at either of the two nitrogen atoms. To favor N-1 methylation, the reaction conditions must be carefully controlled.
Workflow for the Methylation of 4-Acetylimidazole:
Caption: General workflow for the synthesis of the target compound via methylation.
Experimental Protocol: N-Methylation of 4-Acetylimidazole
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Deprotonation: To a solution of 4-acetylimidazole in a dry aprotic solvent such as dimethylformamide (DMF), a suitable base (e.g., potassium carbonate or sodium hydride) is added portion-wise at 0 °C under an inert atmosphere.
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Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture.
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Workup and Purification: The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-(1-methyl-1H-imidazol-4-yl)ethanone.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 1-(1-methyl-1H-imidazol-4-yl)ethanone
| Technique | Expected Features |
| ¹H NMR | - A singlet for the N-methyl protons (δ ≈ 3.7-3.9 ppm).- Two singlets for the imidazole ring protons (H-2 and H-5, δ ≈ 7.5-8.0 ppm).- A singlet for the acetyl methyl protons (δ ≈ 2.4-2.6 ppm). |
| ¹³C NMR | - A peak for the N-methyl carbon (δ ≈ 33-35 ppm).- Peaks for the imidazole ring carbons (δ ≈ 115-145 ppm).- A peak for the acetyl methyl carbon (δ ≈ 26-28 ppm).- A downfield peak for the carbonyl carbon (δ ≈ 190-195 ppm). |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone (ν ≈ 1670-1690 cm⁻¹).- C-H stretching vibrations for the methyl and aromatic protons (ν ≈ 2900-3100 cm⁻¹).- C=N and C=C stretching vibrations of the imidazole ring (ν ≈ 1500-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (m/z = 124.14).- Characteristic fragmentation patterns including the loss of a methyl radical ([M-15]⁺) and an acetyl group ([M-43]⁺). |
General Protocol for Spectroscopic Analysis:
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NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer.
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IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
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Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Chemical Reactivity
The reactivity of 1-(1-methyl-1H-imidazol-4-yl)ethanone is dictated by the interplay of the imidazole ring and the acetyl group.
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Imidazole Ring: The imidazole nucleus is aromatic and can undergo electrophilic substitution reactions, although the electron-withdrawing acetyl group will deactivate the ring to some extent. The N-3 nitrogen atom retains its basic and nucleophilic character, allowing for potential coordination to metal ions or further alkylation to form imidazolium salts.
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Acetyl Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reduction to an alcohol, oxidation to a carboxylic acid (under harsh conditions), and condensation reactions at the α-carbon. The methyl group of the acetyl moiety can undergo condensation reactions with aldehydes in the presence of a base (Claisen-Schmidt condensation).
Diagram of Potential Reactions:
Caption: Potential reaction pathways for the target molecule.
Potential Applications in Research and Drug Development
Substituted imidazoles are of great interest in medicinal chemistry due to their diverse biological activities. While specific studies on 1-(1-methyl-1H-imidazol-4-yl)ethanone are limited, its structural motifs suggest several potential applications:
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Enzyme Inhibition: The imidazole ring can mimic the side chain of histidine and interact with the active sites of various enzymes. The acetyl group provides a handle for further functionalization to enhance binding affinity and selectivity.
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Antimicrobial Agents: Many imidazole derivatives exhibit antifungal and antibacterial properties. This compound could serve as a lead structure for the development of new antimicrobial agents.
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Anticancer Agents: The imidazole scaffold is present in several anticancer drugs. The potential of this molecule to interfere with cancer cell signaling pathways warrants investigation.
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Coordination Chemistry and Catalysis: The nitrogen atoms of the imidazole ring can coordinate to metal ions, making it a potential ligand for the synthesis of novel catalysts or metal-organic frameworks (MOFs).
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Ionic Liquids: N-alkylation of the imidazole ring can lead to the formation of imidazolium salts, which are a common class of ionic liquids with applications as "green" solvents and electrolytes.
Conclusion
1-(1-methyl-1H-imidazol-4-yl)ethanone is a valuable heterocyclic compound with a promising profile for applications in synthetic chemistry, medicinal chemistry, and materials science. This technical guide has provided a detailed overview of its properties, a plausible and detailed synthetic strategy, predicted spectroscopic data, and potential reactivity. As research into novel imidazole derivatives continues to expand, this document provides a solid foundation for scientists and researchers to explore the full potential of this versatile molecule. Further experimental validation of the presented data is encouraged to facilitate its broader application in scientific discovery.
References
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PubChem. (n.d.). 4-Acetylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
